molecular formula C6H6FNS B6324555 2-Fluoro-5-(methylthio)pyridine CAS No. 1037764-83-2

2-Fluoro-5-(methylthio)pyridine

Cat. No.: B6324555
CAS No.: 1037764-83-2
M. Wt: 143.18 g/mol
InChI Key: UHEFSZOAUFHLFP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2) is a fluorinated pyridine derivative with a methylthio (-SCH₃) substituent at the 5-position. Its molecular formula is C₆H₆FNS, with a molecular weight of 143.18 g/mol. Predicted physicochemical properties include a density of 1.21 g/cm³, boiling point of 223.4°C, and a pKa of -1.18, indicating weak acidity . This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Subsequent substitution reactions can introduce the methylthio group at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and substitution reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyridine ring or the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-(methylthio)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated and sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Fluoro-5-(trifluoromethyl)pyridine

  • Structure : Replaces the methylthio group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₇H₃F₆N (MW: 215.10 g/mol) .
  • Key Differences :
    • The -CF₃ group is more electronegative and sterically bulky, enhancing metabolic stability but reducing nucleophilic reactivity compared to -SCH₃ .
    • Used in pesticide synthesis (e.g., fipronil derivatives) due to its resistance to oxidative degradation .

2-Chloro-5-(difluoromethyl)pyridine

  • Structure : Chlorine replaces fluorine at the 2-position, and -CHF₂ substitutes -SCH₃.
  • Molecular Formula : C₆H₄ClF₂N (MW: 163.55 g/mol) .
  • Key Differences :
    • Chlorine increases steric hindrance, slowing aromatic substitution reactions.
    • -CHF₂ provides moderate polarity, improving aqueous solubility compared to -SCH₃ .

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : A 4-fluorophenyl group replaces -SCH₃.
  • Molecular Formula : C₁₁H₇F₂N (MW: 191.18 g/mol) .
  • Key Differences :
    • The aromatic phenyl ring enables π-π stacking interactions, enhancing binding affinity in drug-receptor complexes (e.g., kinase inhibitors) .
    • Higher lipophilicity (logP ≈ 2.8) compared to the methylthio analog (logP ≈ 1.5) .

Derivatives with Fused Heterocycles

Imidazopyridine Derivatives

  • Example : 2-Fluoro-5-(7-phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile .
  • Structure : A fused imidazopyridine ring replaces the pyridine core.
  • Key Differences :
    • Extended conjugation increases planarity, improving intercalation with DNA/RNA in anticancer applications .
    • Higher molecular weight (~320 g/mol) reduces blood-brain barrier penetration compared to simpler pyridines .

3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine

  • Structure : Thiophene and fluorophenyl substituents enhance electronic diversity .
  • Key Differences :
    • Thiophene introduces sulfur-mediated hydrogen bonding, altering solubility and metabolic pathways .
    • Demonstrated antiviral activity in preclinical studies, unlike the methylthio analog .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituent Boiling Point (°C) logP Applications
2-Fluoro-5-(methylthio)pyridine 143.18 -SCH₃ 223.4 1.5 Kinase inhibitors, agrochemicals
2-Fluoro-5-(trifluoromethyl)pyridine 215.10 -CF₃ 245.0 (predicted) 2.2 Pesticides, fluorinated APIs
2-Chloro-5-(difluoromethyl)pyridine 163.55 -CHF₂, -Cl 198.0 (predicted) 1.8 Solubility-enhanced intermediates
Imidazopyridine derivatives 290–320 Fused heterocycles >300 3.0–3.5 Anticancer, antiviral agents

Biological Activity

2-Fluoro-5-(methylthio)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article compiles research findings, case studies, and detailed analyses of the compound's biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNSC_7H_8FNS. It features a pyridine ring with a fluorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 3-position. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and molecular targets:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical in drug metabolism. Its structural features allow it to modulate enzyme activity, affecting metabolic pathways within cells.
  • Cellular Processes : The compound influences gene expression and detoxification pathways, suggesting potential applications in pharmacology and toxicology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated significant anticancer potential. In vitro studies show that it inhibits the proliferation of cancer cell lines, including L1210 mouse leukemia cells, with IC(50) values in the nanomolar range. This suggests a potent ability to interfere with cancer cell growth .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated several fluorinated pyridines, including this compound, for their ability to inhibit L1210 cell proliferation. The results indicated that these compounds effectively reduced cell viability, supporting their potential as anticancer agents .
  • Cytochrome P450 Modulation :
    • Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that the compound could inhibit specific isoforms of these enzymes, thereby affecting drug metabolism and clearance in biological systems .

Comparative Analysis

Property/ActivityThis compoundOther Pyridine Derivatives
Antimicrobial ActivityYesVaries
Anticancer ActivitySignificantSome derivatives show less
Cytochrome P450 InteractionInhibitoryVaries
IC(50) Values (Cancer Cells)Nanomolar rangeVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-fluoro-5-(methylthio)pyridine, and what are their critical reaction parameters?

Answer: The synthesis of this compound typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine) and methylthio nucleophiles. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Protecting groups : Use of boronic acid derivatives (e.g., [2-fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid) may require protection of reactive sites to prevent undesired side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions on the pyridine ring. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorine coupling patterns (e.g., splitting in aromatic protons) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (143.18 g/mol) and detects fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related fluoropyridines (e.g., orthorhombic Pca21 space group for 2-fluoro-5-(4-fluorophenyl)pyridine) .
  • TLC/HPLC : Monitors reaction progress and purity, using silica gel plates or C18 columns with UV detection .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

Answer: Critical properties include:

  • Lipophilicity (LogP) : Predicted to be ~1.21±0.1 g/cm³, influencing membrane permeability .
  • Acid dissociation constant (pKa) : Estimated -1.18±0.10, suggesting low protonation under physiological conditions .
  • Thermal stability : Boiling point ~223.4±25.0°C, relevant for purification via distillation .
  • Solubility : Methylthio groups enhance solubility in organic solvents (e.g., DCM, THF), while fluorine reduces aqueous solubility, necessitating formulation optimization .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target-specific applications?

Answer: Computational strategies include:

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorine’s electronegativity, methylthio’s σ-donor capacity) to predict reactivity .
  • Molecular docking : Screens derivatives against target proteins (e.g., kinase inhibitors) by simulating binding interactions, as seen in imidazopyridine analogs .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
  • Retrosynthetic analysis : Algorithms (e.g., Chematica) propose novel routes using available precursors (e.g., halogenated pyridines from ) .

Q. What strategies resolve contradictions between predicted and experimental physicochemical data for this compound?

Answer: Discrepancies (e.g., predicted vs. observed boiling points) require:

  • Validation with high-purity samples : Recrystallization or column chromatography minimizes impurities affecting measurements .
  • Advanced instrumentation : Differential scanning calorimetry (DSC) for precise thermal analysis .
  • Cross-referencing analogs : Compare with structurally similar compounds (e.g., 2-fluoro-5-(trifluoromethyl)pyridine in ) to identify trends in substituent effects .
  • Error analysis in predictive models : Adjust QSPR/QSAR parameters using experimental datasets to improve accuracy .

Q. How does the methylthio group influence regioselectivity in cross-coupling reactions involving this compound?

Answer: The methylthio group:

  • Directs coupling : Acts as a weakly coordinating ligand, favoring reactions at the 3-position (meta to fluorine) in Pd-catalyzed couplings .
  • Modulates electronic effects : Electron-donating nature activates specific pyridine positions for nucleophilic/electrophilic attacks, as shown in Suzuki reactions with boronic acids .
  • Competes with fluorine : Steric and electronic interplay between fluorine and methylthio may require tailored catalysts (e.g., bulky phosphine ligands) to control selectivity .

Q. What mechanistic insights explain the biological activity of methylthio-containing pyridines like this compound?

Answer: Mechanisms include:

  • Thioether-mediated binding : Methylthio groups form hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 inhibition) .
  • Fluorine’s bioisosteric effects : Enhances metabolic stability and target affinity, as observed in related fluorinated drug candidates .
  • Redox modulation : Methylthio groups may participate in disulfide bond formation or act as radical scavengers in oxidative environments .

Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?

Answer: Methodologies include:

  • Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC-MS to identify degradation products (e.g., sulfoxide formation) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months, monitoring changes via NMR and IR spectroscopy .
  • pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13) to simulate gastrointestinal conditions .

Properties

IUPAC Name

2-fluoro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFSZOAUFHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-fluoropyridine (2.05 g, 11.7 mmol) and N1,N1,N2,N2-tetramethylethane-1,2-diamine (2.27 mL, 15.1 mmol) was purged with nitrogen for 45 minutes. Toluene (116 mL) was added and the reaction mixture was cooled to −78° C. N-butyllithium (2.5 M in hexanes, 5.59 mL, 14.0 mmol) was added dropwise over 6 minutes. The reaction mixture was stirred at −78° C. for 1 hour. Dimethyl disulfide (1.26 mL, 14.0 mmol) was added. The reaction mixture was stirred at −78° C. for 1 hour. The reaction mixture was warmed to 0° C., then immediately quenched with saturated aqueous ammonium chloride. The layers were separated, and the organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (10% ethyl acetate/heptane) to provide the title compound (1.00 g, 60%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
5.59 mL
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Yield
60%

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